7-chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide
描述
属性
IUPAC Name |
7-chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-17(9-10-2-3-11(18)8-14(10)15(21)25-17)16(22)20-12-4-6-13(7-5-12)26(19,23)24/h2-8H,9H2,1H3,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIOOLNDPWJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound belonging to the class of substituted benzopyrans. Its unique structure includes a bicyclic framework and various functional groups that contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and related compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with an exact mass of 394.0390205. The compound features significant substituents such as chlorine (Cl), methyl (CH₃), and a sulfamoylphenyl group (SO₂NHC₆H₅), which influence its reactivity and biological interactions.
Synthesis
The synthesis of 7-chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. Key methods may include nucleophilic substitution and cyclization reactions, requiring careful control of reaction conditions to achieve high yields and purity.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or receptors linked to neurological functions. Such interactions are crucial for understanding the mechanism of action and optimizing therapeutic applications.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity, suggesting that 7-chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide may possess potential antimicrobial properties. For example, structural analogs have shown efficacy against various bacterial strains.
Antioxidant Activity
Some derivatives of benzopyran compounds have been evaluated for their antioxidant potential. The presence of the sulfamoyl group may enhance the radical scavenging ability of this compound, making it a candidate for further investigation in oxidative stress-related conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-3-methylcoumarin | A simpler coumarin derivative without the sulfamoyl group | Antimicrobial |
| 8-Hydroxyquinoline | Contains a hydroxyl group instead of a carboxamide | Anticancer |
| 6-Methylflavone | A flavonoid structure with potential antioxidant properties | Antioxidant |
These compounds share structural similarities with 7-chloro-3-methyl-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide, highlighting the importance of specific substituents in determining biological profiles.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of related compounds in vivo. For instance, one study demonstrated that derivatives bearing similar functional groups could enhance neurotransmitter levels in the brain, suggesting potential applications in neuropharmacology . Furthermore, acute toxicity studies indicate that some derivatives exhibit safety profiles conducive to therapeutic use .
相似化合物的比较
Structural Comparison with Analogous Compounds
The compound’s structural analogs in the literature share the 4-sulfamoylphenyl carboxamide group but differ in their core heterocycles and substituents. Key comparisons include:
Physicochemical Properties
Melting points and spectral data highlight stability and crystallinity differences:
The high melting point (>300°C) of chromene derivatives () suggests strong intermolecular hydrogen bonding, a feature likely shared by the target benzopyran compound.
常见问题
Basic: What methods are recommended for structural elucidation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond angles. Parameters include data collection at 298 K, refinement to an R-factor <0.06, and disorder modeling for flexible groups .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) in deuterated DMSO or CDCl₃ resolves substituent positions, with coupling constants verifying diastereotopic protons. Compare shifts with PubChem data for validation .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₈H₁₆ClN₂O₄S) with <2 ppm error.
Basic: How can synthetic yield be optimized for multi-step preparation?
Methodological Answer:
- Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each reaction to isolate intermediates >95% purity. Monitor via TLC (UV/iodine staining) .
- Reaction conditions : Optimize Claisen-Schmidt condensations under reflux (toluene, 110°C, 12h) with catalytic p-TsOH. For sulfonamide coupling, employ DCC/DMAP in anhydrous THF .
- Yield tracking : Compare yields at each step using gravimetric analysis and HPLC purity checks (C18 column, 254 nm) .
Basic: What analytical techniques validate purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 4.6×250 mm) with acetonitrile/0.1% TFA gradient (flow: 1 mL/min). Purity ≥98% is required for biological assays .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability for storage) .
- Forced degradation studies : Expose to UV light (254 nm, 48h), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response reevaluation : Perform IC₅₀ assays in triplicate with positive controls (e.g., COX-2 inhibitors for enzyme studies). Use nonlinear regression (GraphPad Prism) to minimize inter-lab variability .
- Cell line authentication : Confirm species-specific markers (e.g., STR profiling) to rule out cross-contamination in cytotoxicity studies .
- Meta-analysis : Apply Cochran’s Q-test to assess heterogeneity across studies. Adjust for batch effects using mixed-effects models .
Advanced: What strategies enable regioselective modification of the benzopyran core?
Methodological Answer:
- Protecting group strategy : Temporarily block the sulfamoyl group with Boc anhydride to direct electrophilic substitution to the 7-Cl position .
- Computational guidance : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict reactivity indices for nitration or halogenation .
- Microwave-assisted synthesis : Enhance selectivity in SNAr reactions (e.g., 150°C, 30 min) with K₂CO₃ in DMF .
Basic: How to evaluate enzyme inhibition potential?
Methodological Answer:
- Kinetic assays : Use a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) in 96-well plates. Measure fluorescence (λₑₓ=320 nm, λₑₘ=405 nm) every 30s for 1h .
- Ki determination : Perform Dixon plots at 3–4 substrate concentrations. Fit data to competitive inhibition models using Enzyme Kinetics Module (SigmaPlot) .
Advanced: Design considerations for in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing regimen : Calculate MTD via OECD 423 guidelines. Administer orally (5–50 mg/kg) in PEG-400/water (70:30) .
- Bioanalytical method : Quantify plasma levels via LC-MS/MS (ESI+, MRM transitions for parent and metabolite ions). Validate per FDA guidelines (precision <15% RSD) .
- Compartmental modeling : Use WinNonlin for non-linear mixed-effects analysis of AUC and clearance .
Advanced: Computational approaches to predict environmental fate?
Methodological Answer:
- QSAR modeling : Input logP, pKa, and molar refractivity into EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) .
- Molecular dynamics : Simulate soil adsorption (Amber forcefield, 100 ns) with humic acid models. Analyze binding free energy via MM-PBSA .
- Metabolite identification : Use Meteor Nexus (Lhasa Ltd.) to predict Phase I/II transformations. Compare with HRMS data from activated sludge tests .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h). Quench with NaHCO₃ and analyze by UPLC (98% intact compound required) .
- Plasma stability : Incubate with rat plasma (37°C, 1h). Precipitate proteins with acetonitrile and quantify degradation via internal standard calibration .
Advanced: Mitigating off-target effects in receptor binding studies?
Methodological Answer:
- Selectivity profiling : Screen against a panel of 50 kinases/phosphatases (Eurofins Cerep). Apply Z’-factor >0.5 to exclude false positives .
- Cryo-EM structural analysis : Resolve compound-receptor complexes at 2.8 Å resolution to identify H-bonds with Asp451 or π-π stacking with Phe342 .
- Alanine scanning mutagenesis : Validate critical binding residues via baculovirus-expressed mutant receptors in radioligand displacement assays .
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